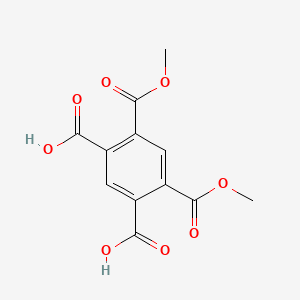
1,2,4,5-Benzenetetracarboxylic acid, 1,5-dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Benzenetetracarboxylic acid, 1,5-dimethyl ester is an organic compound with the molecular formula C10H6O8. It is a derivative of 1,2,4,5-benzenetetracarboxylic acid, where two of the carboxyl groups are esterified with methanol. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-benzenetetracarboxylic acid, 1,5-dimethyl ester typically involves the esterification of 1,2,4,5-benzenetetracarboxylic acid with methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Benzenetetracarboxylic acid, 1,5-dimethyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major products are 1,2,4,5-benzenetetracarboxylic acid and its derivatives.
Reduction: The major products are the corresponding alcohols or partially reduced esters.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters.
Scientific Research Applications
1,2,4,5-Benzenetetracarboxylic acid, 1,5-dimethyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or in drug delivery systems.
Industry: It is used in the production of high-performance materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2,4,5-benzenetetracarboxylic acid, 1,5-dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the parent acid, which can then participate in further chemical reactions. The pathways involved include ester hydrolysis, oxidation, and reduction, depending on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Benzenetetracarboxylic acid: The parent compound with four carboxyl groups.
1,2,4,5-Benzenetetracarboxylic acid, 1,2-dimethyl ester: A similar esterified derivative with different ester positions.
1,2,4,5-Benzenetetracarboxylic acid, 1,4-dimethyl ester: Another esterified derivative with ester groups at different positions.
Uniqueness
1,2,4,5-Benzenetetracarboxylic acid, 1,5-dimethyl ester is unique due to its specific esterification pattern, which influences its reactivity and applications. The position of the ester groups affects the compound’s chemical behavior and its interactions in various reactions and applications.
Properties
CAS No. |
28132-03-8 |
|---|---|
Molecular Formula |
C12H10O8 |
Molecular Weight |
282.20 g/mol |
IUPAC Name |
4,6-bis(methoxycarbonyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H10O8/c1-19-11(17)7-4-8(12(18)20-2)6(10(15)16)3-5(7)9(13)14/h3-4H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
JKXWQZNEVLDPDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



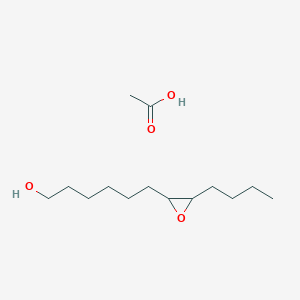
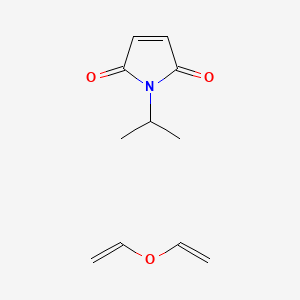
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
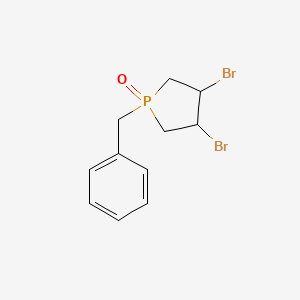
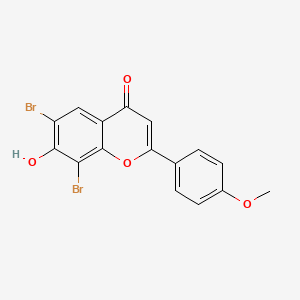
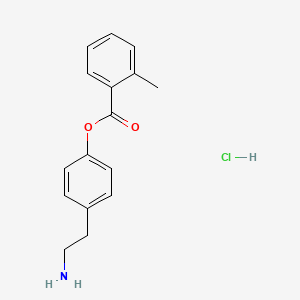
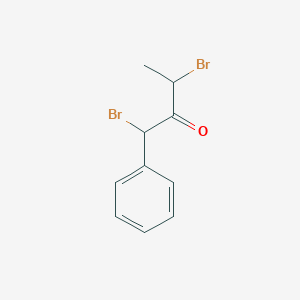
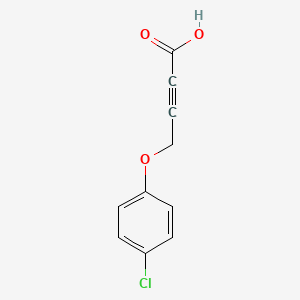
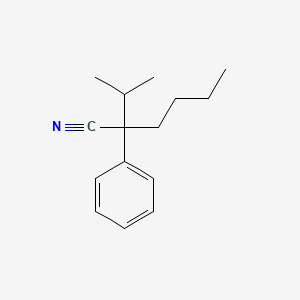



![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
